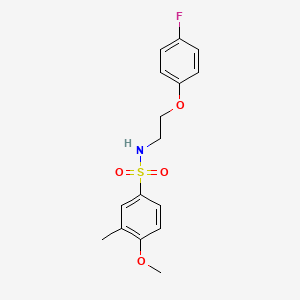

N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

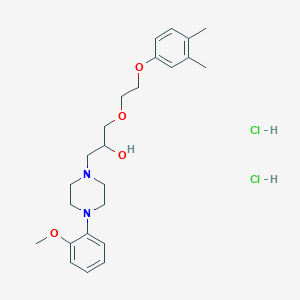

Übersicht

Beschreibung

The compound "N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide" is a sulfonamide derivative, which is a class of organic compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine. The presence of a 4-fluorophenoxy group and a methoxy group in the compound suggests potential for specific biological interactions due to the electronegative fluorine atom and the electron-donating methoxy group.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of an amine with sulfonyl chlorides. In a related study, the synthesis of a series of sulfonamides was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This process likely shares similarities with the synthesis of the compound , where the appropriate fluoro-substituted phenol would react with an ethylamine derivative and a methoxy-substituted benzenesulfonyl chloride.

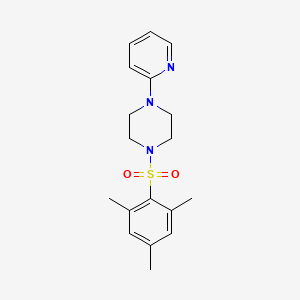

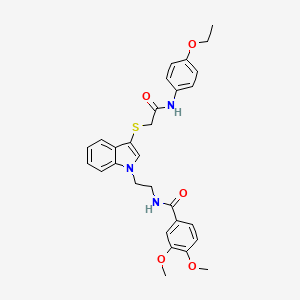

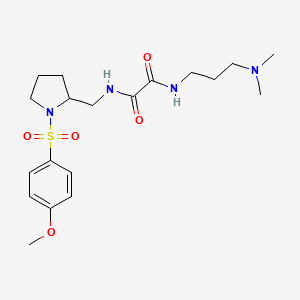

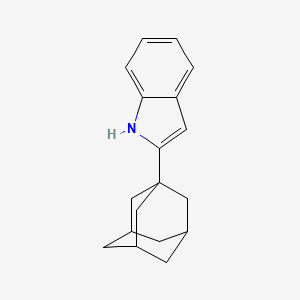

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (S(=O)_2) bonded to an amine. The introduction of substituents such as fluorine atoms can influence the molecular conformation and electronic distribution, potentially affecting the compound's biological activity . The crystal structures of closely related compounds have been investigated, revealing the importance of intermolecular interactions and packing patterns .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including N-demethylation , which may be relevant to the metabolism of the compound in biological systems. The introduction of a fluorine atom can also enhance the selectivity of certain biological interactions, as seen in COX-2 inhibitor studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the acidity and basicity of the amine group, while the methoxy group can influence the compound's solubility and reactivity. The crystal structure analysis of similar compounds provides insights into their stability and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Fluorescent Compounds for Zinc Detection

Research indicates the development of analogues to zinquin ester, a specific cellular fluorophore for zinc(II), showing that derivatives of N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, similar in structure to the compound , exhibit enhanced fluorescence in the presence of zinc(II) compared to zinquin ester. This improvement suggests potential for better imaging and detection of zinc in biological systems, highlighting the compound's relevance in biochemical research (Kimber et al., 2000).

Crystal Structure Analysis

The compound's related structures, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, have been analyzed to understand their supramolecular architecture. These studies offer insights into the structural properties of sulfonamide derivatives, contributing to the field of crystallography and material science by showcasing how different intermolecular interactions lead to varied three-dimensional architectures (Rodrigues et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S/c1-12-11-15(7-8-16(12)21-2)23(19,20)18-9-10-22-14-5-3-13(17)4-6-14/h3-8,11,18H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLULKZSKULMQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)

![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)

![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2509705.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2509709.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)

![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)